2-Bromo-4-(difluoromethyl)-1-methylbenzene 2-Bromo-4-(difluoromethyl)-1-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497355
InChI: InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3
SMILES: CC1=C(C=C(C=C1)C(F)F)Br
Molecular Formula: C8H7BrF2
Molecular Weight: 221.04 g/mol

2-Bromo-4-(difluoromethyl)-1-methylbenzene

CAS No.:

Cat. No.: VC13497355

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(difluoromethyl)-1-methylbenzene -

Specification

Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
IUPAC Name 2-bromo-4-(difluoromethyl)-1-methylbenzene
Standard InChI InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3
Standard InChI Key CGWTYUUPVBIOJS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(F)F)Br
Canonical SMILES CC1=C(C=C(C=C1)C(F)F)Br

Introduction

2-Bromo-4-(difluoromethyl)-1-methylbenzene is a halogenated aromatic compound with the chemical formula C8H6BrF2. It is primarily used in laboratory settings for research purposes, particularly in organic synthesis and as an intermediate in the development of more complex molecules . This compound is characterized by its unique combination of a bromine atom and a difluoromethyl group attached to a methyl-substituted benzene ring.

Synthesis and Preparation

The synthesis of 2-Bromo-4-(difluoromethyl)-1-methylbenzene typically involves the bromination of 4-(difluoromethyl)-1-methylbenzene. This process can be achieved using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Comparison with Similar Compounds

2-Bromo-4-(difluoromethyl)-1-methylbenzene is distinct from other halogenated benzene derivatives due to its specific arrangement of substituents. This uniqueness can affect its reactivity and potential applications compared to compounds like 2-Bromo-4-(difluoromethoxy)-1-methylbenzene, which has a difluoromethoxy group instead.

CompoundMolecular FormulaUnique Features
2-Bromo-4-(difluoromethyl)-1-methylbenzeneC8H6BrF2Difluoromethyl group
2-Bromo-4-(difluoromethoxy)-1-methylbenzeneCHBrFODifluoromethoxy group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator